2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Description
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N7O4 and its molecular weight is 421.417. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity Studies
Studies on novel carboxamides based on the pyrazolobenzothiazine ring system have synthesized compounds evaluated for antioxidant activity. Many compounds in these series were found to possess moderate to significant radical scavenging activity, suggesting potential utility in designing bioactive molecules with antioxidant properties (Ahmad et al., 2012).
Antimicrobial Activities
Research into 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has led to the synthesis of compounds with potential antimicrobial properties. These compounds underwent screening against susceptible and resistant Gram-positive and Gram-negative bacteria, indicating the potential for development into antimicrobial agents (Sharma et al., 2004).
Molecular Imaging Applications
In the context of molecular imaging, research on 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, has shown potential in visualizing increases in translocator protein expression in the infarcted rat brain. This suggests applications in imaging studies related to brain injuries or diseases (Yui et al., 2010).
Synthesis and Biological Activity
The synthesis and biological activity evaluation of various compounds, including those with benzothiazine derivatives, have indicated potential for applications in herbicidal and fungicidal activities. Such studies contribute to the understanding of structure-activity relationships in the development of agricultural chemicals (Gul et al., 2017).
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4/c1-24-18-17(19(30)25(2)20(24)31)27(11-21-18)10-15(28)22-13-7-5-4-6-12(13)14-8-9-16(29)26(3)23-14/h4-9,11H,10H2,1-3H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOFHHRDZYHLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.